molecular formula C8H14Cl2N2 B6155596 N1,N4-dimethylbenzene-1,4-diamine dihydrochloride CAS No. 10541-30-7

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride

Cat. No.: B6155596
CAS No.: 10541-30-7
M. Wt: 209.11 g/mol
InChI Key: PXJHVKRLFWZUNV-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Diamine Chemistry and its Congeners

Aromatic diamines, characterized by the presence of two amino groups attached to an aromatic ring, are a cornerstone of modern chemistry. The specific positioning of these amino groups, along with the nature of any substituents on the ring or the nitrogen atoms, profoundly influences the molecule's reactivity, redox potential, and potential applications. N1,N4-dimethylbenzene-1,4-diamine belongs to the subclass of p-phenylenediamines, where the amino groups are situated in a para position on the benzene (B151609) ring.

The defining characteristic of p-phenylenediamines, including the N,N'-dimethylated variant, is their facile oxidation to form stable radical cations. wikipedia.org The parent compound, N1,N4-dimethylbenzene-1,4-diamine, readily undergoes a one-electron oxidation to produce a vividly colored, stable radical cation known as Wurster's Red. wikipedia.org This property is a direct consequence of the electron-donating nature of the amino groups, which delocalize the unpaired electron across the aromatic system, thereby stabilizing the radical species.

The redox potential of p-phenylenediamines can be finely tuned by the introduction of different substituents. For instance, electron-donating groups, such as the methyl groups in N1,N4-dimethylbenzene-1,4-diamine, generally lower the oxidation potential, making the compound easier to oxidize compared to the unsubstituted p-phenylenediamine (B122844). Conversely, electron-withdrawing groups would increase the oxidation potential. This ability to modulate electronic properties through substitution is a key reason for the extensive research interest in this class of compounds. researchgate.net

The dihydrochloride (B599025) salt form of N1,N4-dimethylbenzene-1,4-diamine enhances its stability and solubility in aqueous solutions, making it a convenient form for various research applications where precise control of concentration and pH is crucial.

Historical Trajectories and Early Chemical Investigations of N1,N4-dimethylbenzene-1,4-diamine and its Salts

The study of p-phenylenediamines and their derivatives has a rich history dating back to the late 19th century. The initial impetus for their investigation was largely driven by the burgeoning synthetic dye industry. A pivotal figure in this early research was Casmir Wurster, who, in the late 1800s, discovered the remarkable redox properties of tetramethyl-p-phenylenediamine, which forms the intensely colored radical cation known as Wurster's Blue upon oxidation. wikipedia.org This discovery laid the groundwork for understanding the unique electrochemical behavior of this class of compounds.

Following Wurster's pioneering work, subsequent research expanded to include other substituted p-phenylenediamines, including the dimethyl variant that gives rise to Wurster's Red. Early 20th-century chemical literature documents various synthetic approaches to N,N'-dimethyl-p-phenylenediamine. One such method, detailed in a 1923 laboratory manual, involved the reduction of p-nitrosodimethylaniline using stannous chloride in concentrated hydrochloric acid. prepchem.com This process yielded the diamine, which could then be converted to its hydrochloride salt.

The primary application of these compounds in the early to mid-20th century was as intermediates in the synthesis of a wide array of dyes, including azo and sulfur dyes. rasayanjournal.co.in Their ability to be easily oxidized also led to their use as photographic developers, where they acted as reducing agents in the development of silver halide emulsions. rasayanjournal.co.in These early investigations and applications firmly established the importance of N1,N4-dimethylbenzene-1,4-diamine and its salts in the landscape of industrial and academic chemistry.

Contemporary Research Significance and Emerging Research Trajectories for N1,N4-dimethylbenzene-1,4-diamine Dihydrochloride in Specialized Fields

In recent years, the research focus on this compound and its parent compound has shifted from traditional applications to more specialized and advanced fields. This resurgence of interest is driven by a deeper understanding of its electrochemical properties and its potential utility in novel materials and analytical methods.

One significant area of contemporary research is its application as a chromogenic reagent for the determination of various analytes. The facile oxidation of the diamine to the intensely colored Wurster's Red radical cation provides a sensitive and convenient method for spectrophotometric analysis. This has been particularly valuable in the field of clinical chemistry for evaluating the oxidative status of biological samples, such as human plasma. rasayanjournal.co.in The reaction of the diamine with hydroperoxides in the sample leads to the formation of the colored radical, allowing for the quantification of oxidative stress markers.

The redox properties of N1,N4-dimethylbenzene-1,4-diamine are also being explored in the context of electrochemistry and materials science. The reversible one-electron transfer makes it a model system for studying electron transfer kinetics and mechanisms. Furthermore, substituted p-phenylenediamines are recognized as important building blocks for high-performance polymers. For instance, the parent compound p-phenylenediamine is a key monomer in the synthesis of aramid fibers like Kevlar, known for their exceptional strength and thermal stability. wikipedia.org While direct applications of the N,N'-dimethylated derivative in this specific context are less common, its study contributes to the broader understanding of how substituent effects influence polymer properties.

Emerging research is also investigating the role of p-phenylenediamine derivatives in the formation of covalent organic frameworks (COFs). wikipedia.org These are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. The difunctional nature of aromatic diamines allows them to act as cross-linking agents in the construction of these ordered materials. wikipedia.org

Furthermore, the reactivity of the Wurster's Red radical cation itself is a subject of ongoing investigation. Studies have examined its reactions with biological molecules, such as hemoglobin and glutathione, to better understand the metabolic pathways and potential toxicological implications of aromatic amines. nih.gov

Interactive Data Table: Physicochemical Properties of N1,N4-dimethylbenzene-1,4-diamine and its Dihydrochloride Salt

PropertyN1,N4-dimethylbenzene-1,4-diamineThis compound
Molecular Formula C₈H₁₂N₂C₈H₁₄Cl₂N₂
Molar Mass 136.20 g/mol 209.12 g/mol
Appearance White to reddish-violet crystals or solidOff-white to light gray powder
Melting Point 53 °C>300 °C (decomposes)
Boiling Point 262 °CNot applicable
Solubility Soluble in alcohol, ether, benzene, and chloroform. Slightly soluble in water.Soluble in water.
CAS Number 105-10-2536-46-9

Interactive Data Table: Key Research Applications and Findings

Research AreaApplication/FindingKey CompoundRelevant Citation(s)
Analytical Chemistry Chromogenic reagent for the determination of oxidative status in human plasma.N1,N4-dimethylbenzene-1,4-diamine rasayanjournal.co.in
Biochemistry Study of the co-oxidation with oxyhemoglobin and reactions with glutathione.Wurster's Red radical cation nih.gov
Electrochemistry Model compound for studying electron transfer mechanisms and redox potentials of substituted aromatic diamines.N1,N4-dimethylbenzene-1,4-diamine researchgate.net
Dye Chemistry Intermediate in the synthesis of various dyes.N1,N4-dimethylbenzene-1,4-diamine rasayanjournal.co.in
Polymer Science P-phenylenediamines are precursors to high-strength polymers like Kevlar.p-Phenylenediamine (congener) wikipedia.org
Materials Science P-phenylenediamines are used as cross-linking agents in the formation of covalent organic frameworks (COFs).p-Phenylenediamine (congener) wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10541-30-7

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

1-N,4-N-dimethylbenzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h3-6,9-10H,1-2H3;2*1H

InChI Key

PXJHVKRLFWZUNV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)NC.Cl.Cl

Purity

95

Related CAS

99-98-9 (Parent)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N1,n4 Dimethylbenzene 1,4 Diamine Dihydrochloride

Established Synthetic Pathways for N1,N4-dimethylbenzene-1,4-diamine and its Dihydrochloride (B599025) Salt

The synthesis of N1,N4-dimethylbenzene-1,4-diamine and its subsequent conversion to the dihydrochloride salt is accomplished through several established chemical routes. These methodologies primarily rely on the reduction of nitroaromatic compounds or alternative strategies involving nucleophilic substitution on an aromatic ring.

Reductive Processes from Nitroaromatic Precursors

A prevalent and historically significant method for synthesizing the target diamine involves the reduction of an N,N-dimethyl-4-nitroaniline intermediate. This precursor is typically prepared by the nitration of N,N-dimethylaniline. wikipedia.org Once the nitro group is installed in the para position, it is chemically reduced to a primary amine.

A variety of reducing agents and catalytic systems have been effectively employed for this transformation. Catalytic hydrogenation is a common approach, utilizing catalysts such as Raney nickel under a hydrogen atmosphere. researchgate.net Another documented method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a copper(II) oxide on a carbon support (CuO/C) as the catalyst. google.com Traditional nitro reduction techniques, such as using stannous chloride in concentrated hydrochloric acid, are also viable. prepchem.com The final step involves treating the resulting N1,N4-dimethylbenzene-1,4-diamine free base with hydrochloric acid to precipitate the more stable dihydrochloride salt.

Alternative Amination and Substitution Approaches

An alternative synthetic strategy begins with a different precursor, 4-chloronitrobenzene. This pathway involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloro substituent is displaced by a dimethylamino group. The reaction is typically carried out by heating 4-chloronitrobenzene with N,N-dimethylamine hydrochloride in a suitable solvent system, such as dimethylformamide (DMF) with a base like sodium bicarbonate. researchgate.net

This initial substitution step yields the same N,N-dimethyl-4-nitroaniline intermediate mentioned in the previous section. Subsequently, this intermediate undergoes reduction of the nitro group to form the diamine. The choice of this pathway is often dictated by the availability and cost of the starting materials. Following the reduction, the product is converted to the dihydrochloride salt.

Optimization of Reaction Parameters for Enhanced Yield and Purity in N1,N4-dimethylbenzene-1,4-diamine Dihydrochloride Synthesis

Considerable effort has been directed toward optimizing the synthetic procedures for this compound to maximize product yield and ensure high purity. Key parameters that are manipulated include temperature, pressure, catalyst selection, solvent system, and molar ratios of reactants.

One scalable process that reports an isolated yield of 99% on a kilogram scale starts from 4-chloronitrobenzene. researchgate.net The initial substitution reaction is conducted under pressure at 120°C, while the subsequent catalytic hydrogenation using Raney nickel is performed at a lower temperature of 45°C and a hydrogen pressure of 5 kg/cm ². researchgate.net Another method utilizing catalytic hydrogenation with an active nickel catalyst specifies reaction temperatures between 35°C and 40°C.

A synthesis method employing hydrazine hydrate as the reducing agent has been described as a green technology with high yield, with reaction temperatures ranging from 20°C to 100°C and reaction times of 1 to 20 hours. google.com The optimization of these parameters is crucial for developing economical and environmentally conscious manufacturing processes.

Below is a comparative table of reaction parameters from different synthetic methodologies.

Strategies for Chemical Derivatization and Functionalization of the N1,N4-dimethylbenzene-1,4-diamine Core

The N1,N4-dimethylbenzene-1,4-diamine core structure, featuring an aromatic ring and two amine functional groups, offers multiple sites for chemical modification. These derivatization strategies allow for the tuning of its electronic, physical, and chemical properties.

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of N1,N4-dimethylbenzene-1,4-diamine is electron-rich due to the electron-donating nature of the two amino substituents. This high electron density activates the ring towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. The amino groups are ortho, para-directing, meaning incoming electrophiles will preferentially add to the positions adjacent (ortho) to the amine groups.

Conversely, the nitrogen atoms of the diamine possess lone pairs of electrons, rendering them nucleophilic. They can react with electrophiles such as alkyl halides (alkylation) or acyl chlorides (acylation) to form more substituted derivatives. A key and characteristic reaction of this compound is its facile one-electron oxidation to form a stable, deeply colored radical cation known as Wurster's Red. wikipedia.org This redox property is a defining feature of the phenylenediamine class of molecules. wikipedia.org

Formation of Polymeric Precursors and Macromolecular Constructs from this compound

The bifunctional nature of N1,N4-dimethylbenzene-1,4-diamine, possessing two reactive amine groups, makes it a suitable monomer for the synthesis of polymers. Aromatic diamines are fundamental building blocks for high-performance polymers, most notably aramids (aromatic polyamides). preprints.orgnih.gov Through polycondensation reactions with aromatic diacid chlorides (e.g., terephthaloyl chloride), it can be incorporated into long-chain polyamides. researchgate.netbtraindia.com These materials are renowned for their exceptional thermal stability and mechanical strength. preprints.orgmdpi.com The N-methyl groups on the diamine would influence the properties of the resulting aramid, potentially affecting chain packing and solubility.

Furthermore, aromatic diamines can undergo oxidative polymerization to produce conductive polymers. researchgate.net For instance, the polymerization of p-phenylenediamine (B122844) and its C-methylated derivatives using oxidants like ammonium (B1175870) persulfate yields thermally stable polymers. tandfonline.comdoaj.orgresearchgate.net By analogy, N1,N4-dimethylbenzene-1,4-diamine could be polymerized through similar oxidative coupling methods to form macromolecular structures with potentially interesting electronic properties.

Advanced Chemical Reactivity and Mechanistic Investigations of N1,n4 Dimethylbenzene 1,4 Diamine Dihydrochloride

Redox Chemistry and Electron Transfer Mechanisms Involving N1,N4-dimethylbenzene-1,4-diamine Dihydrochloride (B599025)

N1,N4-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-p-phenylenediamine (DMPD), is a compound recognized for its rich redox chemistry. wikipedia.org Its dihydrochloride salt readily dissolves in aqueous solutions, facilitating the study of its electron transfer processes. The presence of two nitrogen atoms on the benzene (B151609) ring, one primary and one tertiary amine, allows for facile oxidation, leading to the formation of stable and intensely colored radical species.

Electrochemical Oxidation Pathways and Corresponding Radical Cation Formation

The electrochemical oxidation of N1,N4-dimethylbenzene-1,4-diamine is characterized by a stepwise electron transfer process. In aprotic solvents, p-phenylenediamines typically undergo two distinct one-electron oxidation reactions. researchgate.net The initial step involves the removal of a single electron from the parent molecule (DMPD) to form a stable radical cation known as Wurster's Red. wikipedia.org This species is a deep red, resonance-stabilized radical cation, [H₂NC₆H₄N(CH₃)₂]⁺. wikipedia.org

The reaction can be represented as: DMPD - e⁻ ⇌ DMPD•⁺ (Wurster's Red)

This first oxidation wave is electrochemically reversible. researchgate.net The stability of the DMPD•⁺ radical is attributed to the delocalization of the unpaired electron and the positive charge across the entire molecule, involving the phenyl ring and both nitrogen atoms.

The electrochemical behavior of related p-phenylenediamines, such as N,N-diethyl-p-phenylenediamine, has been modeled and suggests a complex mechanism, potentially following an ECrevECE reaction scheme (electrochemical, chemical, reversible electrochemical, chemical, electrochemical steps). researchgate.net

Table 1: Spectroscopic Properties of the N1,N4-dimethylbenzene-1,4-diamine Radical Cation (DMPD•⁺)

Property Value Reference
Molar Extinction Coefficient (ε) at 550 nm 9,800 M⁻¹cm⁻¹ nih.govnih.gov

Reductive Behavior and Associated Chemical Transformations

The reductive chemistry associated with N1,N4-dimethylbenzene-1,4-diamine primarily involves the reduction of its oxidized forms. The stable radical cation, DMPD•⁺ (Wurster's Red), can be readily reduced back to the parent diamine by accepting an electron. This reversible nature of the first oxidation step is a key feature of its redox chemistry.

DMPD•⁺ + e⁻ ⇌ DMPD

This reduction can be achieved electrochemically or by using chemical reducing agents. This property is harnessed in antioxidant assays, where antioxidant molecules donate a hydrogen atom (equivalent to an electron and a proton) to the colored radical cation, quenching the color.

Furthermore, the fully oxidized diimine species can also undergo reduction. This process typically occurs in two one-electron steps, passing through the radical cation intermediate before returning to the fully reduced diamine state.

The synthesis of N1,N4-dimethylbenzene-1,4-diamine itself relies on reductive chemical transformations. A common laboratory and industrial method involves the reduction of p-nitro-N,N-dimethylaniline. wikipedia.org This transformation can be accomplished using various reducing agents, such as stannous chloride in concentrated hydrochloric acid or hydrazine (B178648) hydrate (B1144303) with a CuO/C catalyst. prepchem.comgoogle.com

Example Synthetic Reduction Reaction: p-nitro-N,N-dimethylaniline + 3SnCl₂ + 6HCl → N1,N4-dimethylbenzene-1,4-diamine + 3SnCl₄ + 2H₂O

Reaction Kinetics and Mechanistic Studies of N1,N4-dimethylbenzene-1,4-diamine Dihydrochloride Transformations

Elucidation of Reaction Mechanisms with Specific Reagents and Oxidizing Agents

The oxidation of N1,N4-dimethylbenzene-1,4-diamine (DMPD) to its radical cation has been studied with various oxidizing agents. The reaction mechanism often involves a single electron transfer from the diamine to the oxidant.

Inorganic Oxidants: Inorganic agents such as ferricyanide, chromates, and iodine can oxidize DMPD. nih.gov In the presence of ferric ions (Fe³⁺), DMPD is converted to the DMPD•⁺ radical, a reaction that is foundational for certain analytical methods measuring oxidative capacity. nih.gov

Enzymatic Oxidation: The enzyme caeruloplasmin, a copper-containing oxidase, catalyzes the oxidation of DMPD. nih.govnih.gov Kinetic studies reveal complex behavior. Lineweaver-Burk plots for this reaction are curved, which has been interpreted as evidence for two types of substrate binding sites with different Michaelis constants (Km) but similar maximum velocities (Vmax). nih.govnih.gov At low DMPD concentrations, a lag period in the reaction rate is observed, which can be eliminated by the addition of the DMPD•⁺ radical cation, suggesting a product-facilitated reaction. nih.govnih.gov The stoichiometry of the initial phase of the reaction depends on the substrate concentration, with 2 to 3.2 moles of DMPD•⁺ being formed per mole of caeruloplasmin. nih.govnih.gov

Table 2: Kinetic Parameters for the Oxidation of DMPD by Caeruloplasmin

Parameter Observation Reference
Lineweaver-Burk Plot Curved nih.govnih.gov
Binding Sites Interpreted as two distinct sites (high and low Km) nih.govnih.gov
Low Concentration Behavior Lag period, eliminated by adding DMPD•⁺ nih.govnih.gov

Investigations into Radical Reaction Pathways and Intermediates

The primary intermediate in the oxidation of DMPD is the Wurster's Red radical cation (DMPD•⁺). The stability and subsequent reactions of this radical are of significant interest.

Decomposition: The non-enzymatic decomposition of the DMPD•⁺ radical is influenced by several factors, including temperature, pH, and the ratio of the radical cation to the unoxidized diamine (DMPD/DMPD•⁺). nih.govnih.gov This decomposition is a critical factor to control in kinetic experiments that rely on monitoring the concentration of the radical.

Excited-State Dynamics: Ultrafast spectroscopic studies on Wurster's salts, the class of p-phenylenediamine (B122844) radical cations to which DMPD•⁺ belongs, have provided insight into their photophysics. The lowest excited state (D₁) of these radical cations is extremely short-lived at room temperature, with a lifetime on the order of 200 femtoseconds. nih.gov This rapid, non-radiative decay is attributed to the presence of a conical intersection between the D₁ and the ground state (D₀). nih.gov The molecule accesses this conical intersection through structural deformations, such as the twisting of an amino group or pyramidalization of the nitrogen center, which facilitates a rapid return to the ground state. nih.gov

Further Reactions: The radical cation is an electrophilic species and can participate in further reactions. Deprotonation is a major pathway for radical cations, which results in the formation of a neutral radical species. princeton.edu This neutral radical can then engage in typical radical reactions, such as dimerization or abstraction. Dimerization of p-phenylenediamine oxidation products is a known pathway, leading to the formation of species like Bandrowski's Base, particularly in the absence of other coupling agents. core.ac.uk

Polymerization Mechanisms Initiated or Propagated by this compound

N1,N4-dimethylbenzene-1,4-diamine can participate in polymerization reactions both as a monomer and as an initiator.

Oxidative Polymerization: Similar to its parent compound, p-phenylenediamine, N1,N4-dimethylbenzene-1,4-diamine can undergo oxidative polymerization. researchgate.nettandfonline.com This process involves the use of an oxidant, such as ammonium (B1175870) persulfate, to form a polymer with a structure analogous to polyaniline. researchgate.nettandfonline.com The mechanism is believed to proceed through the initial formation of radical cations, which then couple together. The resulting polymer chain consists of repeating quinoid and benzenoid units. The presence of the methyl groups on the nitrogen atoms influences the solubility and structural properties of the resulting polymer compared to unsubstituted poly(p-phenylenediamine). tandfonline.com

Initiation of Polymerization: The radical cation of N1,N4-dimethylbenzene-1,4-diamine (Wurster's Red) can act as a one-electron oxidant to initiate the polymerization of other monomers. This mechanism is a form of "hole catalysis," where the electrochemically or chemically generated radical cation abstracts an electron from a neutral monomer, creating a new monomer radical cation. scripps.eduspringernature.com This new radical cation can then attack a neutral monomer, propagating a chain reaction. This process has been established for the polymerization of N-vinylcarbazole initiated by Wurster-type salts. scripps.edu The initiation step involves electron transfer from the monomer (M) to the DMPD radical cation:

DMPD•⁺ + M → DMPD + M•⁺

The resulting monomer radical cation (M•⁺) then initiates the polymerization chain. This demonstrates that N1,N4-dimethylbenzene-1,4-diamine can serve as a redox initiator for cationic polymerization, particularly for electron-rich monomers.

Roles in Radical Polymerization Initiation

Aromatic amines are known to function as activators or accelerators in redox initiation systems for radical polymerization, particularly in conjunction with peroxides like benzoyl peroxide (BPO). The general mechanism involves an electron transfer from the lone pair of the nitrogen atom of the amine to the peroxide, leading to the homolytic cleavage of the peroxide's O-O bond and the formation of free radicals that initiate the polymerization of vinyl monomers.

For an N-alkyated p-phenylenediamine such as N1,N4-dimethylbenzene-1,4-diamine, the tertiary amine centers would be expected to participate in a redox reaction with an oxidizing agent. The electron-donating nature of the methyl groups and the amino group on the benzene ring would facilitate the initial electron transfer to the peroxide. This reaction generates a benzoyloxy radical and a cation radical of the amine. Both of these species, or fragments thereof, can potentially initiate the polymerization chain.

However, specific kinetic data, such as the rate constant for the redox reaction, the efficiency of radical generation, and the influence of the dihydrochloride form on the initiation process, are not documented in available research. The protonation of the amine groups in the dihydrochloride salt would likely inhibit the initial electron transfer step, as the lone pair of electrons on the nitrogen would be less available. Neutralization of the salt would be necessary for it to function effectively as a redox initiator. Without empirical data, any detailed discussion on the mechanistic specifics and the creation of a data table on initiation kinetics remains speculative.

Contributions to Condensation Polymerization Processes

Diamine compounds are fundamental monomers in condensation polymerization, reacting with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyamides. The primary amino groups of a diamine nucleophilically attack the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of a small molecule, typically hydrogen chloride.

In the case of N1,N4-dimethylbenzene-1,4-diamine, the presence of secondary amine functionalities would allow it to act as a monomer in the synthesis of polyamides. The reaction with a diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride, would be expected to yield a fully aromatic polyamide. The methyl groups on the nitrogen atoms would become part of the polymer backbone, situated on the amide nitrogen.

The incorporation of N-methylated units into the polyamide chain would have a significant impact on the polymer's properties. The presence of the methyl groups would disrupt the intermolecular hydrogen bonding that is characteristic of traditional aramids (like Kevlar® or Nomex®), where hydrogen atoms are present on the amide nitrogens. This disruption would likely lead to:

Increased Solubility: Reduced hydrogen bonding would decrease the intermolecular forces, making the polymer more soluble in organic solvents.

Lower Glass Transition and Melting Temperatures: The decrease in chain-to-chain interactions would result in lower thermal transition temperatures compared to their non-methylated counterparts.

Altered Mechanical Properties: The loss of the strong hydrogen-bonded network would likely lead to a decrease in tensile strength and modulus.

While these effects are qualitatively predictable based on polymer chemistry principles, there is a lack of published research that provides specific data on the synthesis and characterization of polyamides derived from N1,N4-dimethylbenzene-1,4-diamine. Information regarding reaction conditions for polymerization, inherent viscosities, molecular weights, and specific thermal and mechanical properties of the resulting polymers is not available. The use of the dihydrochloride salt would necessitate the in-situ neutralization to free the amine groups for the nucleophilic attack on the acyl chloride.

Applications of N1,n4 Dimethylbenzene 1,4 Diamine Dihydrochloride in Advanced Materials and Analytical Chemistry

Utilization in Analytical Chemistry as a Specific Reagent or Indicator System

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride (B599025), also known as N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD), serves as a valuable reagent in various analytical chemistry applications, primarily owing to its redox properties.

Applications as a Redox Indicator in Chemical Analysis

N1,N4-dimethylbenzene-1,4-diamine dihydrochloride is widely recognized for its function as a redox indicator. Its utility in this regard stems from its ability to form a stable and distinctly colored radical cation upon oxidation. This property is harnessed in several analytical methods to determine the oxidative status of biological samples and to measure antioxidant capacity.

The fundamental principle involves the oxidation of DMPD, in the presence of a suitable oxidizing agent or an oxidizing environment, to a colored radical cation (DMPD•+). researchgate.net Antioxidant compounds present in a sample can then reduce this radical cation, causing a measurable decrease in color intensity, which is proportional to the antioxidant concentration.

A notable application is in the measurement of the oxidative status of human plasma. researchgate.net A modified DMPD method allows for the accurate determination of the oxidant potential of plasma. This method is based on the oxidizing effect of the plasma sample itself to convert DMPD into a stable pink-colored radical. The intensity of the color produced is proportional to the amount of hydroperoxyl compounds, providing a measure of the oxidative status, which can be expressed as hydrogen peroxide equivalents. researchgate.net This assay is valued for being simple, rapid, and reproducible. researchgate.net

The compound is also employed in the peroxidase test, where it is converted into a red pigment of a semiquinone nature in the presence of peroxidase. tandfonline.comsrce.hr This reaction forms the basis for the colorimetric determination of peroxidase activity. tandfonline.comsrce.hr

Key Characteristics of DMPD as a Redox Indicator

PropertyDescription
Mechanism Forms a stable, colored radical cation (DMPD•+) upon oxidation.
Application Measurement of antioxidant capacity and oxidative stress in biological samples.
Detection Spectrophotometric measurement of the colored radical cation.

Reagent for Specific Chemical Transformations in Analytical Contexts

Beyond its role as a redox indicator, this compound is utilized as a reagent for specific chemical transformations in analytical settings. One significant application is in the high iron diamine-alcian blue (HID-AB) staining procedure. tandfonline.comsigmaaldrich.com This histochemical technique is employed to differentiate between sialomucins and sulfomucins in tissues, particularly in the gastrointestinal tract. sigmaaldrich.com

The diamine in the high iron diamine solution is believed to be oxidized to a dark-staining cation which then binds to sulfate groups, allowing for the specific visualization of sulfomucins.

Furthermore, derivatives of phenylenediamine have been used in the spectrophotometric determination of various drugs. For instance, N,N-diethyl-p-phenylenediamine sulphate has been used in coupling reactions with phenolic and amine drugs in the presence of an oxidizing agent to produce colored products that can be quantified. srce.hr While this is a different derivative, it highlights the utility of the phenylenediamine scaffold in derivatization reactions for analytical purposes.

Contributions to Dye Chemistry and Chromogenic Systems

N1,N1-dimethylbenzene-1,4-diamine, often supplied as its more stable dihydrochloride salt, is a foundational component in the synthesis of a wide array of dyes and plays a crucial role in the development of chromogenic systems. Its chemical structure, featuring a benzene (B151609) ring with two amino groups at opposite positions, one of which is dimethylated, makes it a versatile precursor for creating complex molecular architectures with specific light-absorbing properties.

N1,N1-dimethylbenzene-1,4-diamine is a key intermediate in the production of various classes of dyes. Its utility stems from its reactivity, which allows it to be readily incorporated into larger dye molecules. One of the most notable applications is in the synthesis of methylene blue, a dye with extensive use in textiles, as a biological stain, and in analytical chemistry. The synthesis involves the reaction of N1,N1-dimethylbenzene-1,4-diamine with dimethylaniline and sodium thiosulfate in a multi-step process.

The compound is also a precursor for a range of other synthetic dyes. Its role as a dye intermediate is critical for producing colors within the blue, violet, and black spectrums. The general manufacturing process for many of these dyes involves the oxidation of N1,N1-dimethylbenzene-1,4-diamine, often in the presence of other aromatic compounds, to form the final dye structure. For instance, the production of certain basic dyes involves the oxidation of a mixture containing N1,N1-dimethylbenzene-1,4-diamine and aniline, followed by conversion to the chloride salt.

The following table summarizes some of the synthetic dyes that utilize N1,N1-dimethylbenzene-1,4-diamine as a precursor:

Dye ClassificationSpecific Dye Example
Basic DyesC.I. Basic Black 1
C.I. Basic Blue 9
C.I. Basic Blue 17
C.I. Basic Blue 25
C.I. Basic Red 5
C.I. Basic Violet 5
C.I. Basic Violet 8
Mordant DyesC.I. Mordant Blue 35
C.I. Mordant Blue 51
Solvent DyesC.I. Solvent Blue 8
C.I. Solvent Blue 51
Acid DyesC.I. Acid Blue 4

The utility of N1,N1-dimethylbenzene-1,4-diamine extends beyond traditional dye manufacturing into the realm of advanced optical materials. Its ability to form a stable red radical cation, known as Wurster's Red, upon oxidation makes it a valuable component in the study and development of chromogenic systems. This redox behavior is fundamental to its application as a photodeveloper in photography, where it plays a crucial role in the chemical process of forming an image.

In the field of analytical chemistry, this compound is utilized for the detection of certain metal ions due to its reactivity and ability to form stable, colored complexes. This chromogenic response allows for the quantitative analysis of various substances.

Furthermore, N1,N1-dimethylbenzene-1,4-diamine is used in the preparation of molecular compounds with unique electronic properties. For example, it can be used to prepare compounds with tetracyano-p-quinodimethane (TCNQ), and the resulting materials have been studied for their polarized absorption spectra, which provides insights into their potential applications in optical and electronic devices.

The development of these chromophore systems is based on the principle that the electronic structure of the molecule can be tailored to absorb light at specific wavelengths, making them suitable for a variety of applications that rely on the interaction of light and matter.

Advanced Analytical Characterization Techniques for Studying Chemical Processes Involving N1,n4 Dimethylbenzene 1,4 Diamine Dihydrochloride

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopic methods are indispensable for observing the transient and stable species generated during chemical reactions of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride (B599025). These techniques provide detailed information on electronic and molecular structures.

In-situ UV-Vis Spectroscopy for Monitoring Redox Cycles

In-situ Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring the redox cycles of N1,N4-dimethylbenzene-1,4-diamine, primarily due to the distinct chromophoric nature of its oxidation products. The parent diamine is colorless, but upon one-electron oxidation, it forms a highly colored and relatively stable radical cation known as Wurster's Red. wikipedia.orgnih.gov This radical species exhibits strong absorption in the visible region, making it easily detectable and quantifiable by UV-Vis spectroscopy.

The formation of the Wurster's Red radical cation (DMPD•+) is a key feature of the compound's redox chemistry and is central to its use as a redox indicator. nih.gov In-situ monitoring allows for the real-time tracking of the concentration of this intermediate, providing insights into the kinetics and mechanism of the redox process. For instance, in enzymatic or chemical oxidation reactions, the rate of formation of the colored radical cation can be directly correlated with the reaction rate. nih.gov Studies have established the characteristic absorbance maxima for this radical cation, which can be used for its identification and quantification. wur.nlnih.gov

Table 1: Spectroscopic Data for the Oxidation Product of N1,N4-dimethylbenzene-1,4-diamine

Species Common Name Color λmax (nm) Molar Extinction Coefficient (ε) Reference
DMPD•+ Wurster's Red Red/Violet ~550 9,800 M⁻¹cm⁻¹ nih.gov

Note: The exact λmax can vary slightly depending on the solvent and pH.

This technique is particularly valuable in spectroelectrochemistry, where UV-Vis spectra are recorded concurrently with electrochemical measurements, allowing for a direct correlation between the applied potential and the electronic structure of the species in solution. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Structural Changes During Reactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. These techniques can be used to track structural changes in N1,N4-dimethylbenzene-1,4-diamine as it undergoes chemical reactions, such as oxidation.

FTIR Spectroscopy: In-situ Attenuated Total Reflection (ATR)-FTIR spectroscopy can monitor changes in the vibrational modes of the molecule during a reaction. rsc.org For instance, the oxidation of the diamine to the quinonediimine involves significant changes in the C-N and C=C bond characters within the benzene (B151609) ring. These changes would be reflected in the IR spectrum, with shifts in the positions and intensities of characteristic peaks. For example, the N-H stretching and bending vibrations of the primary amine group in the parent compound would be altered or disappear upon oxidation. researchgate.net

Raman Spectroscopy: Resonance Raman (RR) spectroscopy is particularly well-suited for studying the colored intermediates formed during the redox reactions of N1,N4-dimethylbenzene-1,4-diamine. wikipedia.org By tuning the excitation laser wavelength to coincide with the electronic absorption band of the Wurster's Red radical cation, the vibrational modes associated with the chromophore are selectively and significantly enhanced. illinois.edunih.gov This allows for the detailed study of the radical cation's structure even at low concentrations. Resonance Raman studies on the closely related p-phenylenediamine (B122844) radical cation have successfully identified key vibrational modes, providing insights into its molecular structure and bonding. core.ac.uk Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to monitor the reaction mechanism in real-time, as demonstrated by the oxidation of the related o-phenylenediamine (B120857) on gold nanoparticles. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) for Reaction Pathway Tracking

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating reaction pathways and identifying both intermediate and final products in complex mixtures. While standard 1H and 13C NMR are used for structural confirmation of the parent compound, chemicalbook.comnih.gov advanced techniques are required for tracking dynamic processes.

The application of in-situ or "reaction monitoring" NMR allows for the acquisition of spectra at regular intervals as a reaction proceeds. researchgate.netnorthwestern.edu This provides kinetic data on the consumption of reactants and the formation of products. For processes involving N1,N4-dimethylbenzene-1,4-diamine, this could involve monitoring the disappearance of its characteristic aromatic and methyl proton signals and the appearance of new signals corresponding to reaction products.

A notable example, although on a related compound, is the use of High-Resolution Magic Angle Spinning (HRMAS) NMR with 13C-labeled p-phenylenediamine to investigate its metabolic fate in reconstructed human epidermis. This study successfully identified and quantified the formation of mono- and di-acetylated products, demonstrating the power of NMR to track reaction pathways in a complex biological matrix. researchgate.net Techniques like kinetic NMR, often utilizing flow cells, can be employed to study reaction kinetics with high precision by continuously circulating the reaction mixture through the NMR spectrometer. nih.govmagritek.com This approach would be invaluable for studying the kinetics of reactions such as oxidation or coupling reactions involving N1,N4-dimethylbenzene-1,4-diamine dihydrochloride.

Electrochemical Methods for Mechanistic Investigations

Electrochemical techniques are fundamental for probing the redox behavior of N1,N4-dimethylbenzene-1,4-diamine, providing quantitative data on electron transfer processes and reaction mechanisms.

Cyclic Voltammetry and Chronoamperometry for Redox Potential and Electron Transfer Studies

Cyclic Voltammetry (CV): CV is the most widely used technique for studying the redox properties of phenylenediamines. The electrochemical oxidation of N,N-dimethyl-p-phenylenediamine typically shows two successive one-electron transfer steps. researchgate.net The first reversible step corresponds to the formation of the stable radical cation (Wurster's Red), and the second, often quasi-reversible or irreversible step, corresponds to the formation of the quinonediimine.

The cyclic voltammogram provides crucial information, including the formal redox potentials (E°') for both electron transfer steps and insights into the stability of the generated species. The mechanism of oxidation can be complex and highly dependent on factors such as pH and the solvent system. researchgate.net

Table 2: Representative Electrochemical Data for Phenylenediamine Derivatives

Compound Technique E°'₁ (V vs. ref) E°'₂ (V vs. ref) Conditions Reference
N,N-dimethyl-p-phenylenediamine CV ~ +0.26 ~ +0.72 Pt electrode in acetonitrile (B52724) researchgate.net

Note: Potentials are highly dependent on the reference electrode, solvent, and supporting electrolyte and should be considered illustrative.

Chronoamperometry: This technique involves stepping the electrode potential and monitoring the resulting current as a function of time. It is used to study the kinetics of electron transfer and coupled chemical reactions. By analyzing the current-time transient, information about diffusion coefficients and the number of electrons transferred can be obtained according to the Cottrell equation. Chronoamperometry is a valuable tool for determining the rate constants of chemical reactions that follow the initial electron transfer step.

Spectroelectrochemistry for Coupled Chemical-Electrochemical Processes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques in a single experiment, allowing for the simultaneous acquisition of data from both methods. This is particularly powerful for studying species that are generated electrochemically.

In the context of N1,N4-dimethylbenzene-1,4-diamine, an optically transparent electrode (e.g., indium tin oxide or a thin metal mesh) is used, allowing a light beam to pass through the electrode and the solution immediately adjacent to its surface. As the potential is swept or stepped, the corresponding UV-Vis or Raman spectra are recorded.

A study using attenuated total reflection (ATR) spectroscopy at transparent SnO2 electrodes investigated the two-step oxidation of dimethyl-p-phenylenediamine. researchgate.net This approach allowed for the determination of the equilibrium constant for the formation of the Wurster's Red semiquinone from the diamine and the diimine. researchgate.net It also enabled the observation of the formation of the semioxidized species and the calculation of its formation rate constant. researchgate.net This combination of techniques provides a comprehensive picture of the coupled chemical and electrochemical processes, directly linking the electrochemical generation of a species to its unique spectral signature.

Chromatographic Separations Coupled with Mass Spectrometry for Complex Mixture Analysis from this compound Reactions

The analysis of complex chemical mixtures resulting from reactions involving this compound is critical for understanding reaction pathways, identifying intermediates, characterizing byproducts, and ensuring the purity of the final products. The inherent complexity of these reaction mixtures, which can contain the starting material, intermediates, the principal products, and various side-products such as oligomers and oxidation derivatives, necessitates the use of high-resolution analytical techniques. The coupling of chromatographic separation methods with mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide the necessary separation of individual components from the mixture before they are introduced into the mass spectrometer for detection and structural elucidation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is particularly well-suited for the analysis of N1,N4-dimethylbenzene-1,4-diamine and its derivatives, which are often non-volatile and thermally labile. The separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase gradient of an organic solvent like acetonitrile or methanol (B129727) and water, often with additives like formic acid to improve peak shape and ionization efficiency. sielc.comsielc.com Following separation, electrospray ionization (ESI) is a common technique to generate ions for MS analysis, typically operating in positive ion mode to produce protonated molecules [M+H]+.

For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are detected. This provides a fragmentation pattern that can be used to identify the structure of the compound. For instance, in the analysis of a reaction mixture, a precursor ion corresponding to a suspected byproduct can be isolated and fragmented to confirm its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for more volatile and thermally stable derivatives or impurities that may be present in the reaction mixture. For aromatic amines like N1,N4-dimethylbenzene-1,4-diamine, derivatization may sometimes be employed to increase volatility and improve chromatographic performance. nih.gov The separation is achieved on a capillary column, and electron ionization (EI) is a common ionization method, which provides a characteristic fragmentation pattern that can be compared to spectral libraries for identification.

The data generated from these analyses are comprehensive. A typical HPLC-MS analysis of a reaction mixture will produce a chromatogram showing a series of peaks, each representing a different compound. The mass spectrometer provides the mass-to-charge ratio (m/z) for each of these compounds, and in MS/MS mode, the fragmentation pattern. By combining the retention time from the chromatography with the mass spectral data, a confident identification of the components in the complex mixture can be achieved.

Research Findings: Analysis of a Simulated Oxidation Reaction Mixture

To illustrate the power of these techniques, consider a hypothetical complex mixture generated from the controlled oxidation of N1,N4-dimethylbenzene-1,4-diamine. This reaction is known to produce a variety of products, including the initial radical cation (Wurster's Red), quinone-diimine species, and potentially oligomeric byproducts. The table below presents simulated data from an HPLC-MS/MS analysis of such a mixture.

Table 1: Simulated HPLC-MS/MS Data for the Analysis of an this compound Oxidation Reaction Mixture

Peak No.Retention Time (min)Precursor Ion [M+H]+ (m/z)Major Product Ions (m/z)Tentative Identification
12.5137.11122.09, 94.07N1,N4-dimethylbenzene-1,4-diamine (Unreacted)
23.8136.10121.08, 93.06N,N-dimethyl-p-benzoquinone diimine
34.5136.10 (Radical Cation)-Wurster's Red
45.2151.12109.08, 92.06Mono-acetylated N1,N4-dimethylbenzene-1,4-diamine
56.8271.18136.10, 121.08Dimeric Species
68.1405.25270.17, 136.10Trimeric Species

Note: This data is representative and intended for illustrative purposes.

In this simulated analysis, the unreacted starting material is identified with a protonated mass of 137.11. The primary oxidation product, N,N-dimethyl-p-benzoquinone diimine, and its radical cation form, Wurster's Red, are also detected. core.ac.uk A potential byproduct from an acetylation side-reaction is identified, along with dimeric and trimeric species, indicating that oligomerization has occurred. The fragmentation data in the MS/MS analysis would be crucial for confirming the proposed structures of these oligomers.

The combination of chromatographic separation with mass spectrometry provides an unparalleled level of detail in the analysis of complex reaction mixtures involving this compound. This detailed characterization is fundamental for process optimization, quality control, and advancing the scientific understanding of the chemical transformations of this compound.

Environmental and Sustainability Considerations in the Chemistry of N1,n4 Dimethylbenzene 1,4 Diamine Dihydrochloride

Green Chemistry Approaches to the Synthesis and Handling of N1,N4-dimethylbenzene-1,4-diamine Dihydrochloride (B599025)

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgacs.org The synthesis of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride can be evaluated and improved through the lens of these principles.

Traditional synthesis routes for aromatic amines have often involved harsh reaction conditions and the use of hazardous reagents. google.com However, modern synthetic strategies are increasingly incorporating green chemistry principles to enhance sustainability.

Catalysis and Atom Economy: One of the cornerstones of green chemistry is the use of catalytic reactions, which are superior to stoichiometric ones. acs.org Catalysts increase reaction rates and can often be used in small amounts and recycled, reducing waste. For the synthesis of N,N-dimethyl-p-phenylenediamine, the un-salified form of the target compound, methods have been developed that utilize catalytic hydrogenation. For instance, the hydrogenation of p-nitroaniline using a Raney nickel catalyst with water as a solvent has been described as a green process. researchgate.net This method demonstrates high conversion rates and yields, and both the solvent and catalyst can be reused. researchgate.net Another approach involves the use of a copper catalyst (CuO/C) for the reduction of p-nitro-N,N-dimethylaniline with hydrazine (B178648) hydrate (B1144303). google.com This method is highlighted as a green synthesis technology due to its mild reaction conditions, high yield, and the generation of nitrogen and water as byproducts, thus avoiding environmental pollution. google.com Such catalytic methods significantly improve the atom economy of the synthesis, which is a measure of how many atoms from the reactants are incorporated into the final product. acs.orgprimescholars.com

Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. acs.org The use of water as a solvent in the catalytic hydrogenation of p-nitroaniline is a prime example of a safer and more environmentally benign solvent choice compared to volatile organic compounds. researchgate.net Efforts to replace hazardous solvents like N,N-dimethylformamide (DMF) are a priority in greening chemical processes. unibo.it

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy requirements, thereby reducing the environmental and economic impact. acs.org The development of catalytic systems that are effective under mild conditions is a key area of research in the sustainable synthesis of aromatic diamines. google.com

Use of Renewable Feedstocks: While not yet widely implemented for aromatic diamines like N1,N4-dimethylbenzene-1,4-diamine, there is growing interest in synthesizing chemicals from renewable biomass sources. researchgate.netnih.gov Research into producing aromatic diamines from lignin, a component of wood, could provide a sustainable alternative to petroleum-based feedstocks in the future. researchgate.net

Interactive Data Table: Green Chemistry Approaches to Aromatic Amine Synthesis

Green Chemistry PrincipleApplication in Aromatic Amine SynthesisPotential Benefits
Catalysis Use of Raney nickel or copper catalysts for hydrogenation. google.comresearchgate.netIncreased reaction efficiency, reduced waste, catalyst recyclability.
Atom Economy Maximizing the incorporation of reactant atoms into the final product through efficient reactions like catalytic hydrogenation. acs.orgresearchgate.netMinimization of byproducts and waste.
Safer Solvents Utilizing water as a solvent instead of hazardous organic solvents. researchgate.netReduced environmental impact and improved worker safety.
Energy Efficiency Developing reactions that proceed under mild temperature and pressure conditions. google.comLower energy consumption and reduced costs.
Renewable Feedstocks Exploring the synthesis of aromatic diamines from biomass sources like lignin. researchgate.netReduced reliance on fossil fuels and a more sustainable chemical industry.

Environmental Fate and Abiotic Degradation Pathways of N1,N4-dimethylbenzene-1,4-diamine (excluding biological impact or toxicity)

Understanding the environmental fate of a chemical is crucial for assessing its potential long-term impact. The abiotic degradation of N1,N4-dimethylbenzene-1,4-diamine, which involves processes not mediated by living organisms, is a key aspect of its environmental persistence.

Oxidative Degradation in Aquatic and Atmospheric Systems

In the environment, N1,N4-dimethylbenzene-1,4-diamine can be subject to oxidation by various reactive species present in water and the atmosphere.

Atmospheric Oxidation: In the atmosphere, the primary oxidant is the hydroxyl radical (•OH). researchgate.net The reaction with •OH is a major degradation pathway for many organic compounds. rsc.org A theoretical study on the gas-phase reaction of p-phenylenediamine (B122844) with hydroxyl radicals suggests that the degradation process is initiated by dehydrogenation. researchgate.net For N1,N4-dimethylbenzene-1,4-diamine, the presence of amine groups would make it susceptible to attack by •OH radicals, leading to the formation of various oxidation products.

Ozone (O3) is another significant atmospheric oxidant. The reaction of p-phenylenediamine derivatives with ozone has been studied, particularly in the context of their use as antiozonants in rubber. researchgate.netkglmeridian.comacs.org These reactions typically lead to the formation of radical cations and subsequently other oxidation products like quinones. researchgate.netnih.gov For instance, the reaction of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPPD), a structurally similar compound, with ozone results in the formation of a radical cation. researchgate.net It is expected that N1,N4-dimethylbenzene-1,4-diamine would react similarly with atmospheric ozone.

Aquatic Oxidation: In aquatic environments, oxidative degradation can also occur, influenced by factors such as pH, temperature, and the presence of dissolved oxygen. researcher.lifeacs.orgnih.govfigshare.com While specific data for N1,N4-dimethylbenzene-1,4-diamine is limited, studies on related p-phenylenediamine derivatives like N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) show that they can degrade in the dark, with the rate being highly dependent on these factors. researcher.lifeacs.orgnih.govfigshare.com The oxidation of N,N-dimethyl-p-phenylenediamine by various oxidizing agents has been shown to produce a stable free radical cation. nih.gov

Photolytic Decomposition Studies

Photolysis, or the decomposition of a chemical by light, is another important abiotic degradation pathway.

Direct and Indirect Photolysis: In aquatic systems, the photochemical degradation of a compound can occur through direct absorption of sunlight or through indirect processes involving photosensitizing agents present in the water, such as dissolved organic matter. researcher.lifeacs.orgnih.govfigshare.com

The photolysis of aniline, the parent aromatic amine, in aqueous solution has been shown to proceed via photoionization from the excited singlet state, leading to the formation of a hydrated electron and an anilino radical. rsc.org The quantum yield for this process is influenced by the excitation wavelength. rsc.org It is plausible that N1,N4-dimethylbenzene-1,4-diamine undergoes similar photolytic processes, with the dimethylamino and amino groups influencing the electronic transitions and subsequent photochemical reactions. The presence of these substituents may alter the absorption spectrum and the quantum yield of photodecomposition compared to aniline.

Interactive Data Table: Potential Abiotic Degradation Pathways

Degradation PathwayEnvironmental CompartmentKey Reactants/ConditionsPotential Products
Oxidative Degradation AtmosphereHydroxyl radicals (•OH), Ozone (O3) researchgate.netresearchgate.netRadical cations, quinone-like structures, and other oxidation products.
Aquatic SystemsDissolved oxygen, other oxidizing agents researcher.lifeacs.orgnih.govfigshare.comRadical cations, further oxidation products.
Photolytic Decomposition Aquatic SystemsSunlight (direct photolysis), excited dissolved organic matter (indirect photolysis) researcher.lifenih.govPhotoionization products, radical species, and subsequent transformation products.

Future Research Directions and Unexplored Avenues in N1,n4 Dimethylbenzene 1,4 Diamine Dihydrochloride Chemistry

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity

While traditional synthetic routes to N,N-dimethyl-p-phenylenediamine, the parent compound of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride (B599025), are well-established, future research will likely focus on developing greener and more efficient synthetic protocols. These new methods will be crucial for reducing environmental impact and improving cost-effectiveness. Key areas of exploration include:

Catalytic Hydrogenation: A promising avenue is the refinement of catalytic hydrogenation processes. For instance, a patented method describes the synthesis of N,N-dimethyl-p-phenylenediamine through the reaction of p-nitro-N,N-dimethylaniline with hydrazine (B178648) hydrate (B1144303) in the presence of a CuO/C catalyst. This approach is highlighted for its generation of nitrogen and water as byproducts, thereby minimizing environmental pollution. The catalyst, containing copper, is noted for being cost-effective and highly efficient under mild reaction conditions.

High Atom Economy Reactions: The development of one-step syntheses with high atom economy represents a significant goal. Research into the condensation of 1,4-cyclohexanedione (B43130) with primary alkylamines in the presence of air has led to the formation of N,N'-dialkyl-p-phenylenediamines at room temperature. wikipedia.org This reaction is notable for producing water as the primary byproduct, aligning with the principles of green chemistry. wikipedia.org Future work could adapt similar strategies for the synthesis of asymmetrically substituted phenylenediamines like N1,N4-dimethylbenzene-1,4-diamine.

Synthetic Method Key Features Potential Advantages
Catalytic reduction of p-nitro-N,N-dimethylanilineUtilizes a CuO/C catalyst and hydrazine hydrate.Environmentally friendly byproducts (N2, H2O), mild reaction conditions, high yield.
Condensation of 1,4-cyclohexanedione with alkylaminesOne-step synthesis in the presence of air. wikipedia.orgHigh atom economy, water as the main byproduct, room temperature reaction. wikipedia.org

Exploration of N1,N4-dimethylbenzene-1,4-diamine dihydrochloride in Emerging Material Science Fields

The inherent redox activity and structural features of N1,N4-dimethylbenzene-1,4-diamine make it an attractive component for the design of novel functional materials. Future research is expected to delve into its application in several cutting-edge areas:

Conductive Polymers and Organic Electronics: The ability of phenylenediamines to form stable radical cations upon oxidation is a key property for their use in conductive materials. The oxidation of N,N-dimethyl-p-phenylenediamine to a stable red radical cation, known as Wurster's Red, is a classic example. This redox behavior can be harnessed in the development of organic conductors, electrochromic devices, and sensors.

Metal-Organic Frameworks (MOFs): Phenylenediamines can serve as organic linkers in the construction of MOFs. These materials possess high porosity and tunable properties, making them suitable for gas storage, separation, and catalysis. Research has demonstrated the use of p-phenylenediamine (B122844) as a building block in layered MOFs for hybrid supercapacitors. Future work could explore the incorporation of N1,N4-dimethylbenzene-1,4-diamine into MOF structures to create materials with tailored electronic and catalytic properties.

High-Performance Polymers: Derivatives of p-phenylenediamine are precursors to high-strength polymers such as aramid fibers. The reaction of p-phenylenediamine with phosgene (B1210022) yields diisocyanates, which are monomers for urethane (B1682113) polymers. There is potential to explore the use of N1,N4-dimethylbenzene-1,4-diamine in creating novel polymers with unique properties.

Material Science Field Potential Application of N1,N4-dimethylbenzene-1,4-diamine Key Property Leveraged
Organic ElectronicsConductive polymers, electrochromic devices, sensors.Reversible oxidation to stable radical cations.
Metal-Organic FrameworksGas storage and separation, catalysis, supercapacitors.Ability to act as a functional organic linker.
High-Performance PolymersSpecialty polymers with tailored properties.Diamine functionality for polymerization reactions.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers powerful tools to predict the behavior of molecules and materials, thereby guiding experimental efforts. Future research on this compound will increasingly rely on these methods:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure and reactivity of N1,N4-dimethylbenzene-1,4-diamine. Such studies can elucidate reaction mechanisms, predict the stability of intermediates, and identify the most probable sites for chemical reactions. For example, DFT has been used to study the reaction sites of N,N'-substituted p-phenylenediamine antioxidants, providing a theoretical basis for their effectiveness. researchgate.net

Predictive Modeling of Material Properties: Computational models can be developed to predict the properties of materials incorporating N1,N4-dimethylbenzene-1,4-diamine. For instance, an atom reactivity-based predictive model has been proposed to determine the hydrolysis half-life and pathways of p-phenylenediamine antioxidants. acs.org This approach combines experimental data with theoretical calculations of properties like proton affinity and the Fukui index for nucleophilic attack. acs.org Similar models could be developed to predict the electronic, optical, and mechanical properties of polymers and MOFs derived from this compound.

Computational Method Application to N1,N4-dimethylbenzene-1,4-diamine Chemistry Predicted Outcomes
Density Functional Theory (DFT)Elucidation of electronic structure and reaction mechanisms. researchgate.netUnderstanding of reactivity, stability of intermediates, and reaction pathways. researchgate.net
Atom Reactivity-Based ModelsPrediction of degradation pathways and material properties. acs.orgEstimation of material lifetime, and electronic and mechanical characteristics. acs.org

Integration of this compound in Multi-component Chemical Systems and Supramolecular Assemblies

The ability of N1,N4-dimethylbenzene-1,4-diamine to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component for the construction of complex chemical systems.

Supramolecular Polymers and Gels: The diamine can be used as a building block for the self-assembly of supramolecular polymers and hydrogels. These materials are held together by reversible non-covalent bonds, allowing for properties like self-healing and stimuli-responsiveness. The design of two-component self-assembling systems, for example, based on donor and acceptor molecules, can lead to the formation of charge-transfer induced hydrogels.

Multi-component Reactions: Future research could explore the use of N1,N4-dimethylbenzene-1,4-diamine in multi-component reactions to synthesize complex molecules in a single step. Its two distinct amine groups offer opportunities for selective functionalization and the creation of diverse molecular architectures.

Host-Guest Chemistry: The aromatic core of the molecule allows it to act as a guest in various host systems, such as cyclodextrins and calixarenes. The formation of such host-guest complexes can modify the solubility, reactivity, and photophysical properties of the diamine, opening up possibilities for applications in drug delivery and sensing.

Q & A

Q. What are the recommended storage conditions for N1,N4-dimethylbenzene-1,4-diamine dihydrochloride to ensure stability in laboratory settings?

  • Methodological Answer : Stability is maintained by storing the compound at -20°C for long-term preservation (1–2 years) or -4°C for short-term use (6–12 weeks). Transport should occur at 0°C to prevent degradation. Use airtight, light-resistant containers to avoid hygroscopic absorption or photochemical reactions. Regularly validate stability via HPLC or mass spectrometry .

Q. Example Storage Conditions :

TemperatureDurationPurpose
-20°C1–2 yearsLong-term storage
-4°C6–12 weeksShort-term storage
0°CDuring transportPrevent thermal degradation

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use N95 respirators if airborne particles are generated during weighing .
  • Ventilation : Conduct experiments in fume hoods or under local exhaust ventilation to minimize inhalation risks .
  • Emergency Measures : Immediately rinse eyes/skin with water for 15 minutes upon exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical methods are used to confirm purity and structural integrity?

  • Methodological Answer :
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Compare retention times against certified standards .
  • NMR Spectroscopy : Use 1H^1H and 13C^13C NMR (e.g., DMSO-d6 as solvent) to verify substituent positions and dihydrochloride salt formation .
  • Elemental Analysis : Validate chloride content via titration or ion chromatography to confirm stoichiometry .

Advanced Research Questions

Q. How can electrochemical studies elucidate the redox properties of this compound?

  • Methodological Answer : Use cyclic voltammetry (CV) in a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) with 0.1 M KCl as supporting electrolyte. Scan potentials between -0.5 V to +1.0 V to identify oxidation/reduction peaks. Compare results to structurally similar redox indicators like Wurster’s reagent (N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride) to infer electron-transfer mechanisms .

Q. Example CV Parameters :

ParameterValue
Scan rate50–100 mV/s
Potential window-0.5 V to +1.0 V
Electrolyte0.1 M KCl

Q. What experimental designs are effective for studying its inhibitory effects on acetylpolyamine oxidase (APAO)?

  • Methodological Answer :
  • Enzyme Assays : Use fluorometric assays with substrates like N-acetylspermine. Monitor APAO activity via H2_2O2_2 production (Amplex Red probe) or spectrophotometric detection of 3-acetamidopropanal (λ = 440 nm). Include positive controls (e.g., MDL 72,522, a known APAO inhibitor) .
  • Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate/inhibitor concentrations to determine KiK_i values. Resolve data contradictions by repeating assays under controlled pH (7.4) and temperature (37°C) .

Q. How can stability under varying pH and temperature be systematically assessed?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days. Analyze degradation products via LC-MS and quantify parent compound loss .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions from high-temperature data .

Q. What synthetic strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • N-Alkylation : React the parent diamine with alkyl halides (e.g., methyl iodide) in anhydrous DMF, using K2_2CO3_3 as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Salt Formation : Precipitate dihydrochloride salts by adding HCl (2 eq.) to free-base solutions in ethanol. Confirm crystallinity via X-ray diffraction .

Data Contradiction Resolution

Q. How can conflicting results in antioxidant activity assays be addressed?

  • Methodological Answer :
  • Assay Standardization : Use uniform protocols for DPPH/ABTS radical scavenging (e.g., 100 μM compound, 30 min incubation). Include trolox as a reference antioxidant.
  • Interference Checks : Test the compound’s intrinsic absorbance at assay wavelengths (e.g., 517 nm for DPPH) to rule out optical interference .

Q. What computational tools support mechanistic studies of its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses with APAO (PDB: 1XH5). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data to predict optimized structures .

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